3,5-Cyclohexadiene-1,2-diol, 3-fluoro-, cis-
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Overview
Description
3,5-Cyclohexadiene-1,2-diol, 3-fluoro-, cis- is a fluorinated derivative of cyclohexadiene diol This compound is notable for its unique structural properties, which include a fluorine atom attached to the cyclohexadiene ring
Preparation Methods
The synthesis of 3,5-Cyclohexadiene-1,2-diol, 3-fluoro-, cis- typically involves the microbial transformation of aromatic compounds. The common soil microorganism Pseudomonas putida can synthesize cis-3,5-cyclohexadiene-1,2-diol from benzene, catalyzed by the enzyme dioxygenase . The fluorination step can be achieved through various methods, including electrophilic fluorination using reagents such as Selectfluor.
Chemical Reactions Analysis
3,5-Cyclohexadiene-1,2-diol, 3-fluoro-, cis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diol to cyclohexane derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Scientific Research Applications
3,5-Cyclohexadiene-1,2-diol, 3-fluoro-, cis- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme-catalyzed transformations and microbial metabolism.
Medicine: Its derivatives are explored for potential pharmaceutical applications due to their unique biological activities.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 3,5-Cyclohexadiene-1,2-diol, 3-fluoro-, cis- involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity and small size allow it to participate in hydrogen bonding and other interactions that influence the compound’s reactivity and stability. The pathways involved in its biological activity include enzyme-catalyzed transformations and interactions with cellular components .
Comparison with Similar Compounds
3,5-Cyclohexadiene-1,2-diol, 3-fluoro-, cis- can be compared with other similar compounds such as:
cis-3,5-Cyclohexadiene-1,2-diol: Lacks the fluorine atom, resulting in different reactivity and applications.
1,1’-(3,5-Cyclohexadiene-1,3-diyl)dibenzene: Another derivative with distinct structural and functional properties.
3-aminocyclohexa-2,6-diene-1-sulfonic acid: Features different substituents that influence its chemical behavior and applications.
The uniqueness of 3,5-Cyclohexadiene-1,2-diol, 3-fluoro-, cis- lies in its fluorine atom, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
86944-77-6 |
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Molecular Formula |
C6H7FO2 |
Molecular Weight |
130.12 g/mol |
IUPAC Name |
(1R,2R)-3-fluorocyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C6H7FO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H/t5-,6+/m1/s1 |
InChI Key |
JSCDWTRUIYAHIC-RITPCOANSA-N |
Isomeric SMILES |
C1=C[C@H]([C@H](C(=C1)F)O)O |
Canonical SMILES |
C1=CC(C(C(=C1)F)O)O |
Origin of Product |
United States |
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